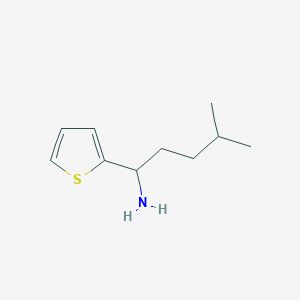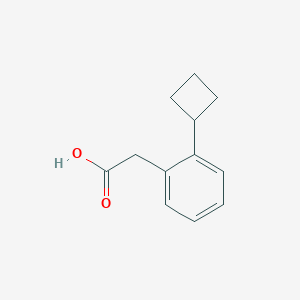
2-(2-Cyclobutylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclobutylphenyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a cyclobutyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutylphenyl)acetic acid typically involves the following steps:
Cyclobutylation of Benzene: The initial step involves the cyclobutylation of benzene to form 2-cyclobutylbenzene. This can be achieved through a Friedel-Crafts alkylation reaction using cyclobutyl chloride and aluminum chloride as a catalyst.
Carboxylation: The next step involves the carboxylation of 2-cyclobutylbenzene to introduce the acetic acid moiety. This can be done using a Grignard reagent, such as ethylmagnesium bromide, followed by carbonation with carbon dioxide and subsequent acidification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Cyclobutylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with halogens (Cl2, Br2).
Major Products:
Oxidation: Formation of cyclobutyl ketones or benzoic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Cyclobutylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, if it exhibits anti-inflammatory properties, it may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Phenylacetic acid: Lacks the cyclobutyl group, making it less sterically hindered.
2-(2-Methylphenyl)acetic acid: Contains a methyl group instead of a cyclobutyl group, affecting its reactivity and properties.
2-(2-Cyclopropylphenyl)acetic acid: Features a cyclopropyl group, which is smaller and less flexible than the cyclobutyl group.
Uniqueness: 2-(2-Cyclobutylphenyl)acetic acid is unique due to the presence of the cyclobutyl group, which introduces steric hindrance and affects the compound’s reactivity and interaction with other molecules. This structural feature can influence its chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(2-cyclobutylphenyl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2,(H,13,14) |
Clé InChI |
OFZBLOBOJYHVGB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13239195.png)
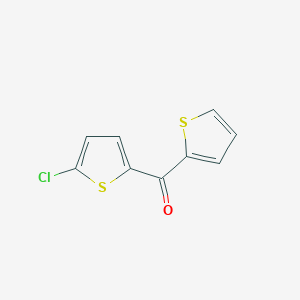
![3-Butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13239209.png)
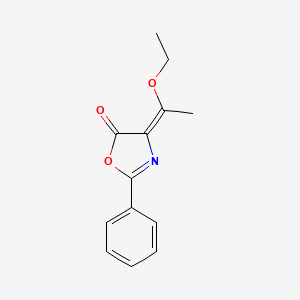
![3-[1-(2-Chloro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239215.png)
![3-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13239216.png)
![Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13239230.png)
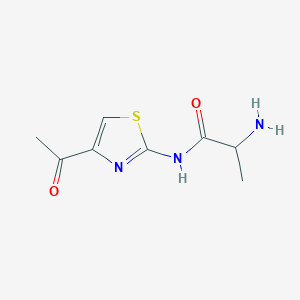
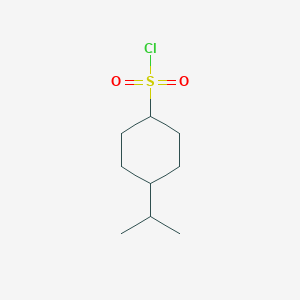
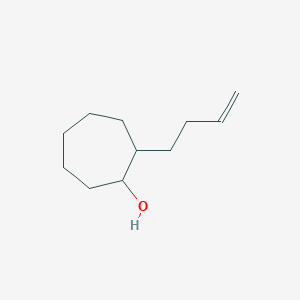

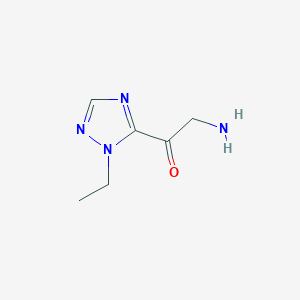
![2-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13239280.png)
